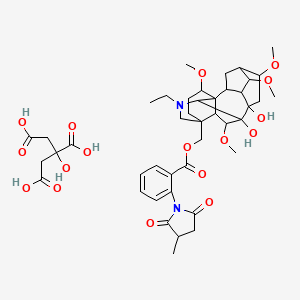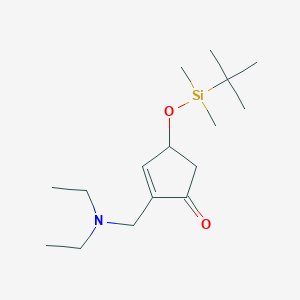
L-Methionine-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine is an essential amino acid with a broad range of functions in the body, including its role as a precursor for various metabolites and proteins. Labeled versions of methionine, such as L-Methionine-13C5, are used in scientific research to trace metabolic pathways and study protein synthesis and methionine metabolism in various organisms.
Synthesis Analysis
The synthesis of labeled methionine, including L-Methionine-13C5, involves isotopic labeling techniques. For example, L-[Methyl-(11C)]Methionine ([11C]MET) production involves the online 11C-methylation of L-homocysteine thiolactone hydrochloride, achieving high enantiomeric purity and radiochemical yield, which is critical for PET diagnostics of brain tumors (Gomzina & Kuznetsova, 2011).
Molecular Structure Analysis
Methionine's structure comprises an amino group, a carboxylic acid group, and a side chain containing a sulfur atom, making it unique among amino acids. The incorporation of the 13C label into the methionine molecule allows for detailed structural and metabolic studies, providing insights into its role and transformations within biological systems.
Chemical Reactions and Properties
Methionine participates in various chemical reactions, including transmethylation, transsulfuration, and aminopropylation. These reactions are crucial for the biosynthesis of cysteine, carnitine, lecithin, and other metabolites. The isotopic labeling of methionine enhances the understanding of these processes by allowing the tracking of methionine through metabolic pathways.
Physical Properties Analysis
The physical properties of L-Methionine-13C5, such as solubility, melting point, and stability, are essential for its application in research. These properties influence its behavior in biological experiments and its storage and handling requirements.
Chemical Properties Analysis
The chemical properties of L-Methionine-13C5, including reactivity, oxidation state, and interactions with other biomolecules, are pivotal for its role in metabolic studies. The labeled methionine's ability to participate in metabolic pathways without altering the pathways' natural progression is crucial for accurate and reliable research outcomes.
- (Gomzina & Kuznetsova, 2011) for synthesis and radiochemical yield.
- (Långström et al., 1987) for enantiomeric purity and preparation methodologies.
- (Kappler, Vrudhula, & Hampton, 1987) and (Ishiwata et al., 1988) for insights into chemical reactions and metabolic pathways.
Aplicaciones Científicas De Investigación
Interaction with Proteins
L-Methionine plays a significant role in protein structure and metabolism. A study by Asgharzadeh, Shareghi, and Farhadian (2019) demonstrated the activation of α-Chymotrypsin by L-Methionine, indicating its role in influencing enzyme stability and function (Asgharzadeh, Shareghi, & Farhadian, 2019).
Fluorescence Detection in Water
Lin et al. (2017) developed a cationic pillar[5]arene-based chemosensor for the selective and sensitive fluorescence detection of L-Methionine in water, highlighting its potential in analytical chemistry (Lin et al., 2017).
Metabolic Pathways and Redox Reactions
L-Methionine's role in metabolic pathways, particularly in the formation of methionine sulfoxide, is well documented. Achilli, Ciana, and Minetti (2015) discussed the enzymatic reduction of L-Methionine sulfoxide and its implications in antioxidant defense (Achilli, Ciana, & Minetti, 2015).
Biosynthesis Improvement
Zhou et al. (2020) reported on enhancing L-Methionine biosynthesis in Escherichia coli through calcium carbonate supplementation, providing insights into microbial production methods (Zhou et al., 2020).
Role in Cellular Biochemistry
Bottiglieri (2002) discussed the central role of S-Adenosyl-L-methionine (a derivative of L-Methionine) in cellular biochemistry and its clinical implications (Bottiglieri, 2002).
Safety And Hazards
Propiedades
Número CAS |
202326-57-6 |
|---|---|
Nombre del producto |
L-Methionine-13C5 |
Fórmula molecular |
¹³C₅H₁₁NO₂S |
Peso molecular |
154.17 |
Sinónimos |
(S)-2-Amino-4-(methylthio)butanoic Acid-13C5; Cymethion-13C5; S-Methyl-L-momocysteine-13C5; L-α-Amino-γ-methylthiobutyric Acid-13C5; Methionine-13C5; NSC 22946-13C5; S-Methionine-13C5; S-Methyl-L-homocysteine-13C5; h-Met-oh-13C5; l-Methionine-13C5; α |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)
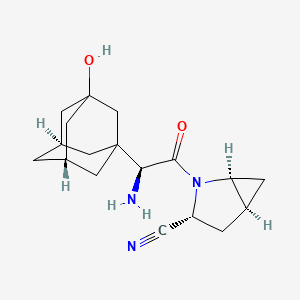
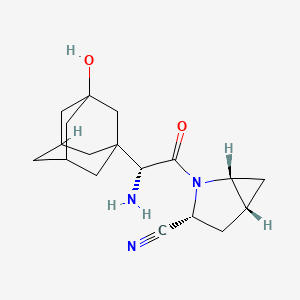
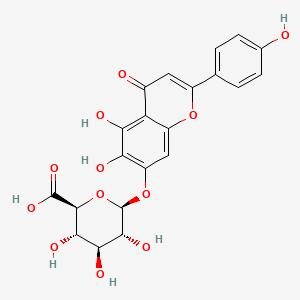
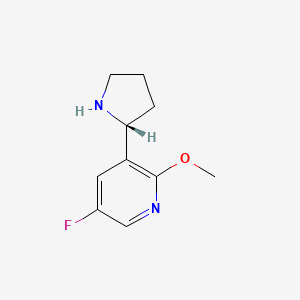
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
